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Compound of Interest

Compound Name: 5-(m-Tolyl)isoxazole
CAS No.: 129747-41-7
Cat. No.: B167081
Get Quote
. J

Executive Summary

5-(m-Tolyl)isoxazole (also known as 5-(3-methylphenyl)isoxazole) is a lipophilic heterocyclic
scaffold widely used in the synthesis of bioactive compounds, including non-steroidal anti-
inflammatory drugs (NSAIDs) and antimicrobial agents. Its solubility behavior is governed by
the planar isoxazole ring and the lipophilic meta-tolyl substituent, resulting in high solubility in
polar aprotic solvents and moderate-to-high temperature-dependent solubility in alcohols.

This guide provides researchers with a definitive physicochemical profile, estimated solubility
data based on structural analogs, and a validated experimental protocol for precise solubility
determination.

Physicochemical Profile

Understanding the fundamental properties of the solute is a prerequisite for selecting
appropriate solvent systems.
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Property Value | Description Significance

Chemical Name 5-(3-Methylphenyl)isoxazole Core Scaffold

CAS Number 129747-41-7 Unique Ildentifier

Molecular Weight 159.18 g/mol Stoichiometric Calculations

Likely White to Off-White

Physical State Solid (Crystalline)
Needles
] ] ) Based on 3-methyl-5-
Melting Point ~65-75 °C (Estimated*) )
phenylisoxazole (67-69 °C)
Lipophilicity Indicator (High
LogP (Predicted) 26-29 p p Y ] (Hig
affinity for organic phases)
H-Bond Donors 0 Aprotic Character
Interaction with protic solvents
H-Bond Acceptors 2 (N, O)

(Alcohols/Water)

Note: The meta-substitution typically disrupts crystal packing efficiency compared to para-
isomers, potentially lowering the melting point relative to 5-(p-tolyl)isoxazole.

Solubility Profile in Organic Solvents

The following solubility data is synthesized from experimental purification protocols of
structurally homologous 5-arylisoxazoles (e.g., 5-phenylisoxazole, 3-methyl-5-phenylisoxazole).

Solvent Compatibility Table
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Solvent Class

Specific Solvent

Solubility Rating

Primary
Application

Insoluble (< 0.1

Reaction medium

Protic Polar Water (precipitation),
mg/mL) }
washing.
Recrystallization.[1][2]
) Temperature- )
Protic Polar Ethanol Moderate at RT; High
Dependent N )
at boiling point.
] ) Chromatography
Protic Polar Methanol Moderate to High

mobile phase.

Aprotic Polar

Ethyl Acetate

High (> 100 mg/mL)

Extraction,
Chromatography
(Mobile Phase).

Chlorinated

Dichloromethane

Very High

Extraction,
Solubilization for
NMR.

Chlorinated

Chloroform

Very High

Synthesis solvent,

Extraction.

Non-Polar

Hexane/Heptane

Low

Anti-solvent,
Chromatography
(Stationary Phase

wash).

Aprotic Polar

DMSO / DMF

Very High

Biological assays

(Stock solutions).

Thermodynamic Mechanism of Dissolution

The dissolution of 5-(m-Tolyl)isoxazole involves overcoming the lattice energy of the crystal

(Enthalpy of Fusion) and forming new solute-solvent interactions.

« In Alcohols (Ethanol): The nitrogen and oxygen atoms of the isoxazole ring act as hydrogen

bond acceptors. However, the hydrophobic tolyl group limits solubility at low temperatures.
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Heating overcomes this hydrophobic effect, making ethanol the ideal recrystallization
solvent.

e In Non-Polar Solvents (Hexane): The polarity of the isoxazole ring (dipole moment ~2.9 D)
makes it poorly soluble in strictly non-polar hydrocarbons, facilitating its use as a precipitant.

Visualization: Dissolution Dynamics

The following diagram illustrates the molecular interactions governing the solubility of 5-(m-
Tolyl)isoxazole in different solvent environments.
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Caption: Thermodynamic cycle showing the enthalpy-entropy trade-offs in protic vs. aprotic
solvents.

Experimental Protocol: Precise Solubility
Determination

Since exact literature values for this specific derivative are rare, researchers must validate
solubility experimentally. The Isothermal Gravimetric Method is the gold standard for accuracy.

Reagents & Equipment
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e Solute: 5-(m-Tolyl)isoxazole (>98% purity).
e Solvents: HPLC grade Ethanol, Ethyl Acetate, Hexane.

o Equipment: Temperature-controlled shaker/water bath, 0.45 um PTFE syringe filters,
Analytical balance (£0.01 mg).

Step-by-Step Workflow

o Saturation: Add excess solid 5-(m-Tolyl)isoxazole to 5 mL of solvent in a sealed vial.
o Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

« Filtration: Stop agitation and allow settling for 1 hour. Filter the supernatant using a pre-
heated syringe filter (to prevent precipitation).

e Quantification:
o Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

o HPLC (Preferred): Dilute the filtrate and analyze against a standard curve.

Workflow Diagram
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Caption: Standard Operating Procedure (SOP) for solubility determination.
Applications in Synthesis & Purification[4][5]

Recrystallization Strategy

Based on the solubility differential:
e Solvent: Ethanol (95% or 100%).

e Procedure: Dissolve the crude 5-(m-Tolyl)isoxazole in boiling ethanol. If insoluble
particulates remain, filter hot. Allow the solution to cool slowly to room temperature, then to
4°C.

 Yield: Expect 70-85% recovery of high-purity crystals.

Extraction Strategy
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For reaction workup (e.g., from aqueous hydroxylamine cyclization):
» Use Ethyl Acetate or Dichloromethane to extract the product from the aqueous phase.
e Wash with brine to remove water-soluble impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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